molecular formula C7H4O5P- B10841437 2-[(Dioxidophosphino)oxy]benzoate

2-[(Dioxidophosphino)oxy]benzoate

Cat. No.: B10841437
M. Wt: 199.08 g/mol
InChI Key: CEHNRTFNHMGQGW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Dioxidophosphoranyl)oxy]benzoate is an organic compound with the molecular formula C₇H₅O₅P.

Preparation Methods

The synthesis of 2-[(Dioxidophosphoranyl)oxy]benzoate typically involves the reaction of benzoic acid derivatives with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-[(Dioxidophosphoranyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄).

Scientific Research Applications

2-[(Dioxidophosphoranyl)oxy]benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dioxidophosphoranyl)oxy]benzoate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

2-[(Dioxidophosphoranyl)oxy]benzoate is unique compared to other benzoic acid derivatives due to the presence of the dioxidophosphoranyl group. Similar compounds include:

Properties

Molecular Formula

C7H4O5P-

Molecular Weight

199.08 g/mol

InChI

InChI=1S/C7H5O5P/c8-7(9)5-3-1-2-4-6(5)12-13(10)11/h1-4H,(H,8,9)/p-1

InChI Key

CEHNRTFNHMGQGW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])OP(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.